molecular formula C20H15Cl3O3S B2531019 1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol CAS No. 252026-80-5

1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol

Cat. No.: B2531019
CAS No.: 252026-80-5
M. Wt: 441.75
InChI Key: ATNNJSDTVBYIJX-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol is a complex organic compound characterized by the presence of multiple chlorophenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol typically involves the reaction of chlorophenyl derivatives with sulfonyl chlorides under controlled conditions. The process may include steps such as:

    Formation of Intermediate Compounds: Initial reactions between chlorophenyl derivatives and sulfonyl chlorides to form intermediate compounds.

    Addition of Ethanol: The addition of ethanol to the intermediate compounds under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions may yield corresponding alcohols or hydrocarbons.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

    Sulfone Derivatives: Formed through oxidation.

    Alcohols or Hydrocarbons: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of high-performance materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activities.

    Interacting with Receptors: Modulating receptor functions and signaling pathways.

    Altering Cellular Processes: Affecting cellular metabolism and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl) sulfone: A related compound with similar structural features.

    4,4’-Diamino-diphenyl sulfone:

Uniqueness

1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol is unique due to its specific combination of chlorophenyl and sulfonyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(3-chlorophenyl)sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3O3S/c21-16-8-4-14(5-9-16)20(24,15-6-10-17(22)11-7-15)13-27(25,26)19-3-1-2-18(23)12-19/h1-12,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNNJSDTVBYIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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